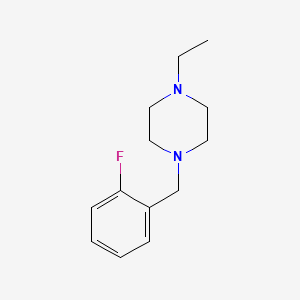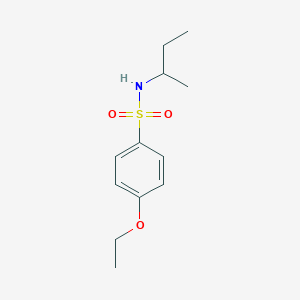![molecular formula C20H29N3O B4558556 N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4558556.png)
N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide
説明
N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, commonly known as BHBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHBC is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
科学的研究の応用
BHBC has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. BHBC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This makes BHBC a potential candidate for the development of novel cancer therapies.
BHBC has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of BHBC is not yet fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including tubulin and topoisomerase II. BHBC has been shown to disrupt microtubule formation, which is essential for cell division and proliferation. This disruption of microtubule formation may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects
BHBC has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BHBC has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
BHBC has neuroprotective effects and has been shown to protect neurons from oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of BHBC for lab experiments is its high purity and stability. BHBC is a well-characterized compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research.
One of the limitations of BHBC is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. BHBC also has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on BHBC. One area of interest is the development of novel cancer therapies based on BHBC. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness as an anti-cancer agent.
Another potential area of research is the use of BHBC in the treatment of neurodegenerative diseases. BHBC has shown promise as a neuroprotective agent, and further research is needed to explore its potential as a treatment for Alzheimer's and Parkinson's disease.
In conclusion, BHBC is a promising compound with a range of potential applications in scientific research. Its anti-cancer and neuroprotective effects make it a promising candidate for the development of novel therapies. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
特性
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-2-3-15-23-18-12-8-7-11-17(18)22-19(23)13-14-21-20(24)16-9-5-4-6-10-16/h7-8,11-12,16H,2-6,9-10,13-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAWZFGGQDUXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B4558476.png)
![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)
![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)
![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)
![1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)

![4-[4-(4-bromophenoxy)butyl]morpholine](/img/structure/B4558547.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)